molecular formula C16H16O3 B600146 Ethyl 4-(3-methoxyphenyl)benzoate CAS No. 155061-61-3

Ethyl 4-(3-methoxyphenyl)benzoate

Cat. No.: B600146
CAS No.: 155061-61-3
M. Wt: 256.301
InChI Key: YOXRLOGPAMRGJZ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxyphenyl)benzoate is an organic compound with the molecular formula C16H16O3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a methoxy-substituted phenyl ring. This compound is used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(3-methoxyphenyl)benzoate can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically uses a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methoxyphenyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(3-methoxyphenyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(3-methoxyphenyl)benzoate involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the ester group can undergo hydrolysis to release benzoic acid derivatives. These interactions and transformations are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Ethyl 4-(3-methoxyphenyl)benzoate can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups and substitution patterns.

Properties

IUPAC Name

ethyl 4-(3-methoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-19-16(17)13-9-7-12(8-10-13)14-5-4-6-15(11-14)18-2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXRLOGPAMRGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720237
Record name Ethyl 3'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155061-61-3
Record name Ethyl 3'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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